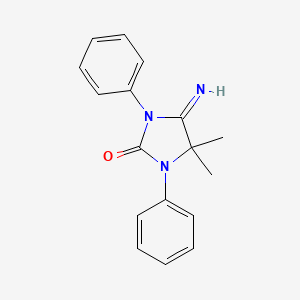![molecular formula C11H16FN3S B5843468 1-[2-(Dimethylamino)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)
1-[2-(Dimethylamino)ethyl]-3-(3-fluorophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dimethylamino)ethyl]-3-(3-fluorophenyl)thiourea is a chemical compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
The synthesis of 1-[2-(Dimethylamino)ethyl]-3-(3-fluorophenyl)thiourea typically involves the reaction of 3-fluoroaniline with carbon disulfide and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea derivative. The general synthetic route can be summarized as follows:
Step 1: Reaction of 3-fluoroaniline with carbon disulfide in the presence of a base to form the corresponding dithiocarbamate intermediate.
Step 2: Addition of dimethylamine to the dithiocarbamate intermediate to yield this compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[2-(Dimethylamino)ethyl]-3-(3-fluorophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[2-(Dimethylamino)ethyl]-3-(3-fluorophenyl)thiourea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the interaction of thiourea derivatives with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Agriculture: It is investigated for its potential as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in pests and weeds.
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3-(3-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with the active sites of enzymes, leading to their inhibition. This inhibition can disrupt essential biochemical pathways, resulting in the desired biological effects, such as anticancer activity or pest control.
Comparison with Similar Compounds
1-[2-(Dimethylamino)ethyl]-3-(3-fluorophenyl)thiourea can be compared with other thiourea derivatives, such as:
1-[2-(Dimethylamino)ethyl]-3-phenylthiourea: Similar structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
1-[2-(Dimethylamino)ethyl]-3-(4-chlorophenyl)thiourea: Contains a chlorine atom instead of fluorine, which can influence its interaction with molecular targets and overall efficacy.
1-[2-(Dimethylamino)ethyl]-3-(3-bromophenyl)thiourea: The presence of a bromine atom can alter the compound’s physicochemical properties and biological activity.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its binding affinity to specific molecular targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3S/c1-15(2)7-6-13-11(16)14-10-5-3-4-9(12)8-10/h3-5,8H,6-7H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBNDPCEIIPFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate](/img/structure/B5843396.png)
![4-[4-(2,4-Difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B5843403.png)


![3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5843424.png)

![2-(2,3-dimethylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5843457.png)





![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)

